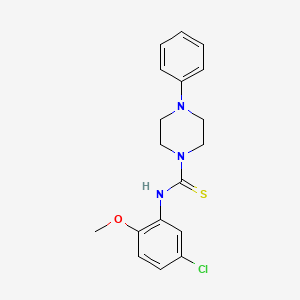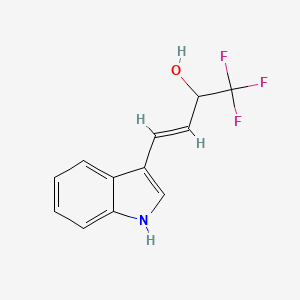![molecular formula C11H10F3NO B2398530 N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide CAS No. 2361642-83-1](/img/structure/B2398530.png)
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide, also known as DFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFU is a member of the enamide family of compounds, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide is not fully understood, but it has been proposed that N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide exerts its effects by inhibiting the activity of enzymes involved in key cellular processes. N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has also been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has been found to have a wide range of biochemical and physiological effects. N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has also been found to improve glucose homeostasis and insulin sensitivity by increasing the expression of genes involved in glucose uptake and metabolism. In addition, N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has several advantages for lab experiments. N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide is a well-established compound with a known synthesis method, making it readily available for research purposes. N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide also has limitations for lab experiments. N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has been found to have low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide. One direction is to further investigate the mechanism of action of N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide, particularly with regards to its effects on HDACs and FAAH. Another direction is to explore the potential therapeutic applications of N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing new formulations of N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide with improved solubility and bioavailability.
Conclusion:
In conclusion, N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has been found to have a wide range of biochemical and physiological effects, including inhibiting the growth of cancer cells, improving glucose homeostasis and insulin sensitivity, and having anti-inflammatory effects. N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has several advantages for lab experiments, but also has limitations. Future research on N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide could focus on further investigating its mechanism of action and exploring its potential therapeutic applications in other diseases.
Synthesemethoden
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide is synthesized by reacting 4-fluorobenzaldehyde with 2,2-difluoroethylamine in the presence of a base, followed by a dehydration reaction with acetic anhydride. The final product is obtained by recrystallization from ethanol. The synthesis of N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide is well-established and has been reported in several research papers.
Wissenschaftliche Forschungsanwendungen
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has also been found to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. In addition, N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[2,2-difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-10(16)15-7-11(13,14)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNKHHQTLJFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=C(C=C1)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


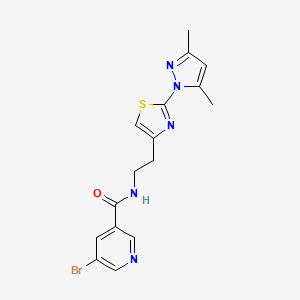

![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

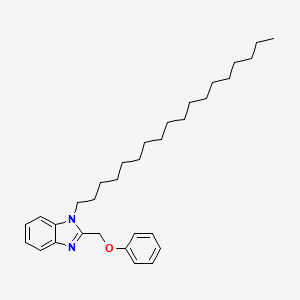

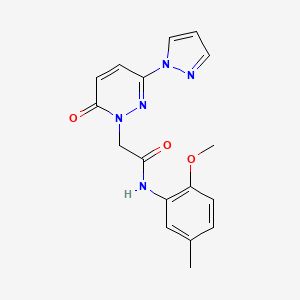
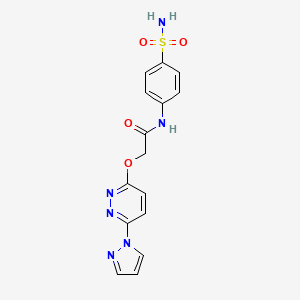

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)

